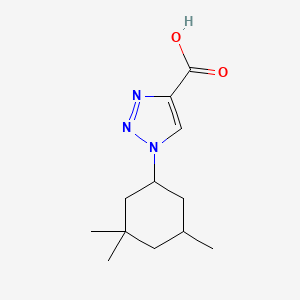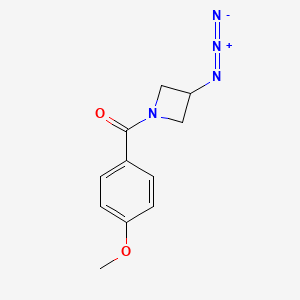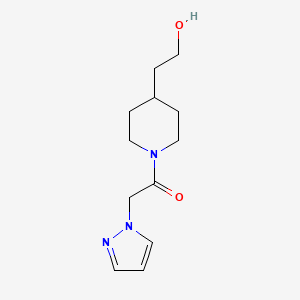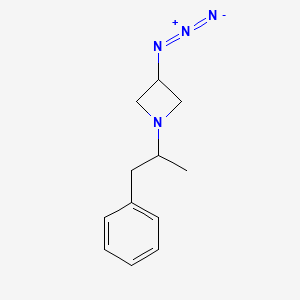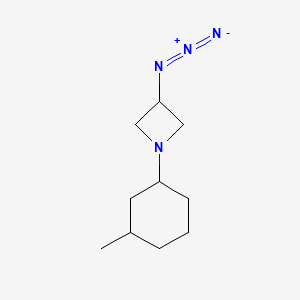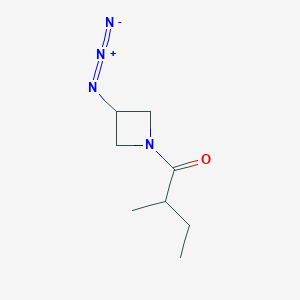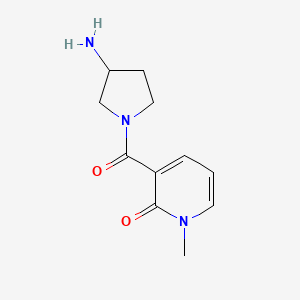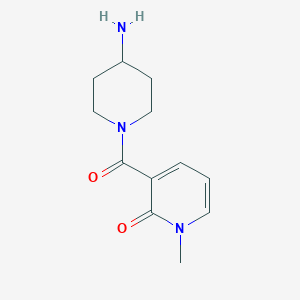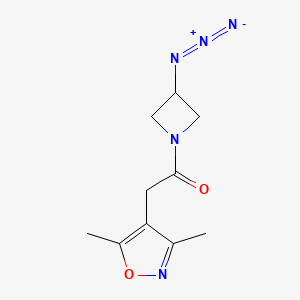
1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
説明
1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one, also known as AADME, is a relatively new synthetic compound with potential applications in the fields of medicinal chemistry and biochemistry. AADME was first synthesized in 2019 by a group of scientists at the University of California, San Diego, and has since been studied for its potential applications in a variety of areas. AADME has been shown to have a number of interesting properties, including the ability to act as a potent inhibitor of enzymes and a potential therapeutic agent.
科学的研究の応用
1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has a number of potential applications in the field of scientific research. It has been shown to be a potent inhibitor of enzymes, making it a potential tool for studying the role of enzymes in various biological processes. In addition, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has been shown to have potential therapeutic applications, as it has been shown to be effective at inhibiting the growth of certain types of cancer cells. 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has also been studied for its potential use in the development of new drugs, as it can be used to modify the structure of existing drugs to make them more effective.
作用機序
The mechanism of action of 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one is not yet fully understood. However, it is believed that 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from binding to its substrate. This prevents the enzyme from carrying out its normal function, resulting in the inhibition of the enzyme's activity. In addition, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has been shown to interact with certain proteins and receptors, which may explain its potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one are still being studied. However, it has been shown to have a number of interesting effects on various biological processes. In particular, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has been shown to inhibit the activity of certain enzymes, which can result in changes in the levels of certain hormones and other biochemical compounds. In addition, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has been shown to interact with certain proteins and receptors, which can result in changes in the activity of certain signaling pathways.
実験室実験の利点と制限
1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one is its relatively simple synthesis, which makes it easy to produce in large quantities. In addition, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one is relatively stable and has a long shelf life, making it an ideal compound for long-term storage. However, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one is also expensive and can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has a number of potential future directions. One of the most promising areas of research is the development of new drugs based on 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one's structure. 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has already been shown to have potential therapeutic applications, and further research could lead to the development of new drugs that are more effective at treating certain diseases. In addition, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one could be used to modify existing drugs to make them more effective. Finally, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one could be used to study the role of enzymes in various biological processes, which could lead to a better understanding of how these processes work and how they can be manipulated.
特性
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-6-9(7(2)17-13-6)3-10(16)15-4-8(5-15)12-14-11/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIBHAZOKVVSHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



